molecular formula C25H24N2O5 B2547452 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 618365-81-4

4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2547452
CAS No.: 618365-81-4
M. Wt: 432.476
InChI Key: IBKBOVKVBMQDJX-UHFFFAOYSA-N
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Description

This compound is a functionalized pyrrol-2-one derivative featuring:

  • Benzofuran-2-carbonyl group at position 4, contributing to aromatic stacking and hydrogen-bonding interactions.
  • 3-Hydroxy group, a critical hydrogen-bond donor/acceptor.
  • Phenyl group at position 5, providing hydrophobic and π-π interactions.

Its molecular formula is C₂₃H₂₄N₂O₅ (exact mass: 408.42 g/mol), though variations exist depending on substituents (e.g., nitro or fluorophenyl groups increase molecular weight) .

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c28-23(20-16-18-8-4-5-9-19(18)32-20)21-22(17-6-2-1-3-7-17)27(25(30)24(21)29)11-10-26-12-14-31-15-13-26/h1-9,16,22,29H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKBOVKVBMQDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in pharmacological applications. This compound, characterized by its unique structural features, including a benzofuran moiety and a pyrrole derivative, has been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N2O6C_{26}H_{26}N_{2}O_{6} with a molar mass of 462.49 g/mol. The structure consists of multiple functional groups that contribute to its bioactivity:

Component Description
Benzofuran Moiety Contributes to the compound's pharmacological profile
Carbonyl Group Enhances reactivity and potential interactions
Hydroxyl Group May participate in hydrogen bonding
Morpholino Group Increases solubility and bioavailability

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. The mechanism often involves the inhibition of specific oncogenic pathways, particularly those involving TRIB2 or YAP proteins, which are crucial in tumor progression and metastasis. These compounds have shown promise in preclinical models for treating various cancers, including breast and liver cancers .

Antimicrobial Properties

The compound has also been tested for its antimicrobial efficacy. In vitro studies have demonstrated activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this pyrrole derivative have shown potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in cellular models, which could be beneficial in treating inflammatory diseases such as arthritis and other autoimmune conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Study : A study involving human cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and induced apoptosis in cancer cells. The IC50 values were significantly lower than those observed for conventional chemotherapeutics .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant strains of bacteria, showcasing its potential as an alternative treatment option in antibiotic-resistant infections .
  • Inflammatory Response Modulation : In animal models of inflammation, administration of the compound led to decreased levels of inflammatory markers and improved clinical scores related to inflammation severity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural variations and their implications:

Compound Name R₁ (Position 1) R₂ (Position 4) R₃ (Position 5) Key Properties/Effects
Target Compound 2-Morpholinoethyl Benzofuran-2-carbonyl Phenyl Balanced solubility (morpholine), aromatic interactions (benzofuran, phenyl) .
5-(2-Fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one 2-Morpholinoethyl Furan-2-carbonyl 2-Fluorophenyl Enhanced metabolic stability (fluorine) but reduced π-π stacking vs. phenyl .
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one 2-Morpholinoethyl 4-(Benzyloxy)-2-methylbenzoyl 3-Nitrophenyl Increased steric bulk (benzyloxy) and electron-withdrawing effects (nitro) .
4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-1H-pyrrol-2(5H)-one 2-Methoxyethyl 4-(Allyloxy)benzoyl Phenyl Reduced solubility (methoxyethyl vs. morpholinoethyl); allyloxy may confer reactivity .
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Propynyl 1,3-Benzothiazol-2-yl Methyl Thiazole group enhances electron-deficient character; propynyl increases lipophilicity .

Key Research Findings

  • Morpholinoethyl Significance: This substituent is recurrent in bioactive pyrrol-2-ones, likely due to its dual role in solubility and target engagement (e.g., kinase or receptor binding) .
  • Benzofuran vs. Furan Carbonyl : Benzofuran’s extended aromatic system improves binding affinity over furan in certain assays .
  • 3-Hydroxy Group : Essential for hydrogen-bonding interactions; methylation or removal abolishes activity in related compounds .

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